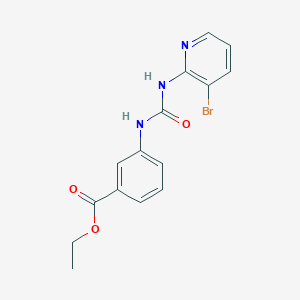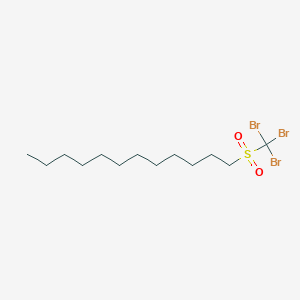
1-(Tribromomethanesulfonyl)dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tribromomethanesulfonyl)dodecane is an organic compound characterized by the presence of a dodecane chain attached to a tribromomethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Tribromomethanesulfonyl)dodecane can be synthesized through a multi-step process involving the sulfonylation of dodecane. One common method involves the reaction of dodecane with tribromomethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Tribromomethanesulfonyl)dodecane undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of different sulfonyl derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
1-(Tribromomethanesulfonyl)dodecane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl derivatives.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Tribromomethanesulfonyl)dodecane involves its interaction with specific molecular targets. The tribromomethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Dodecanol: A saturated 12-carbon fatty alcohol used in detergents and lubricants.
Dodecane: A hydrocarbon used as a solvent and in the production of lubricants.
Dodecanesulfonamide: A sulfonamide derivative with surfactant properties.
Uniqueness: This sets it apart from other dodecane derivatives, which may lack the same level of versatility and functionality .
Properties
CAS No. |
647859-79-8 |
|---|---|
Molecular Formula |
C13H25Br3O2S |
Molecular Weight |
485.1 g/mol |
IUPAC Name |
1-(tribromomethylsulfonyl)dodecane |
InChI |
InChI=1S/C13H25Br3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-19(17,18)13(14,15)16/h2-12H2,1H3 |
InChI Key |
RJKTZKYRSALODY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




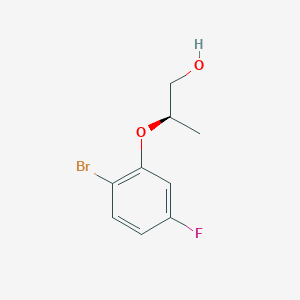
![N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12604329.png)
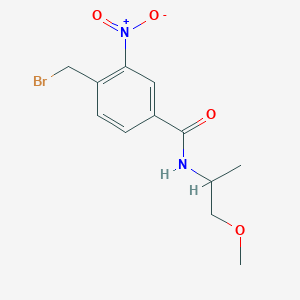
![2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B12604337.png)
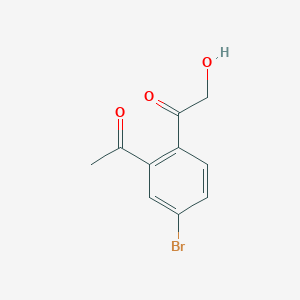
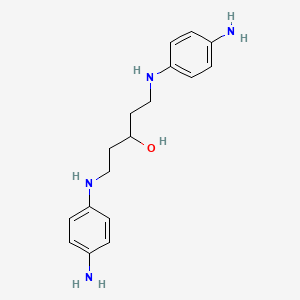

propanedinitrile](/img/structure/B12604363.png)

![4-Methyl-4'-[2-(pyridin-4-yl)ethenyl]-2,2'-bipyridine](/img/structure/B12604381.png)
![1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene](/img/structure/B12604383.png)
